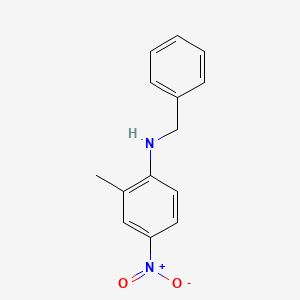

N-benzyl-2-methyl-4-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-11-9-13(16(17)18)7-8-14(11)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJTZCLHFWRBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386050 | |

| Record name | N-benzyl-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201157-13-3 | |

| Record name | N-benzyl-2-methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-2-methyl-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-benzyl-2-methyl-4-nitroaniline

CAS Number: 201157-13-3[1][2][3][4][5]

This technical guide provides a comprehensive overview of the chemical and physical properties of N-benzyl-2-methyl-4-nitroaniline. The content is tailored for researchers, scientists, and professionals in drug development, summarizing the available data on its synthesis, properties, and safety.

Chemical and Physical Properties

This compound, also known as BNA in materials science literature, is a nitroaniline derivative. Its core structure consists of a 2-methyl-4-nitroaniline (B30703) moiety N-substituted with a benzyl (B1604629) group.

Quantitative Data

The known physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 201157-13-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1][2][3] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| Melting Point | 99 °C | [2] |

| Appearance | Yellow crystalline solid | Inferred from related compounds |

| Crystal System | Orthorhombic | [2] |

| LogP | 3.6 | [1] |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the reaction of 2-methyl-4-nitroaniline with benzyl chloride.[6]

General Synthesis Workflow

The synthesis involves a nucleophilic substitution reaction where the amino group of 2-methyl-4-nitroaniline attacks the benzylic carbon of benzyl chloride, displacing the chloride ion. The resulting crude product is then purified.

Caption: General synthesis workflow for this compound.

Experimental Protocol

-

Reaction Setup: In a suitable reaction vessel, 2-methyl-4-nitroaniline is dissolved in an appropriate solvent.

-

Addition of Reagent: Benzyl chloride is added to the solution. The reaction may require heating and/or the presence of a base to facilitate the reaction and neutralize the HCl byproduct.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the reaction mixture is worked up to remove the solvent and any unreacted starting materials. This may involve extraction and washing steps.

-

Purification: The crude product is purified using column chromatography over silica (B1680970) gel.[6]

Biological and Pharmacological Information

Extensive searches of scientific literature and chemical databases have revealed a significant lack of information regarding the biological activity, pharmacological properties, and mechanism of action of this compound. The current body of research on this compound is predominantly focused on its applications in materials science, specifically its nonlinear optical (NLO) properties for applications such as terahertz (THz) wave generation.[7]

There is no available data on its cytotoxicity, enzyme inhibition, receptor binding, or antimicrobial or anticancer activity. Studies on structurally related but distinct molecules, such as certain nitroimidazoles and N-benzyltryptamines, have shown some biological activities, including antimicrobial and receptor binding properties, respectively.[8][9] However, these findings cannot be directly extrapolated to this compound.

Due to the absence of any reported biological studies, no signaling pathways or mechanisms of action can be described for this compound.

Safety Information

Based on available safety data, this compound is considered to have the following hazards:

-

Acute Toxicity: Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized compound from a chemical and physical standpoint, with established properties and a general synthetic route. However, its biological and pharmacological profile remains entirely unexplored. For professionals in drug development, this compound represents a blank slate. While its synthesis is straightforward, any investigation into its potential therapeutic applications would need to begin with fundamental in vitro screening to determine if it possesses any biological activity.

References

- 1. This compound | C14H14N2O2 | CID 2851650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 201157-13-3 | BIA15713 [biosynth.com]

- 3. This compound | 201157-13-3 | Buy Now [molport.com]

- 4. 201157-13-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CAS#:201157-13-3 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Molecular Structure of N-benzyl-2-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of N-benzyl-2-methyl-4-nitroaniline (BNA), a significant organic nonlinear optical (NLO) material. This document details the synthesis, spectroscopic characterization, and crystallographic structure of BNA, presenting quantitative data in structured tables and outlining experimental methodologies.

Molecular Structure and Physicochemical Properties

This compound is an aromatic amine with the chemical formula C₁₄H₁₄N₂O₂. Its structure features a benzyl (B1604629) group and a methyl group attached to a 4-nitroaniline (B120555) core. This molecular arrangement, particularly the donor-acceptor character endowed by the amino and nitro groups conjugated through the benzene (B151609) ring, is responsible for its notable nonlinear optical properties.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 201157-13-3[1] |

| Molecular Formula | C₁₄H₁₄N₂O₂[1][2][3] |

| Molecular Weight | 242.27 g/mol [1] |

| SMILES | CC1=C(C=CC(=C1)--INVALID-LINK--[O-])NCC2=CC=CC=C2[1] |

| Melting Point | 99 °C[4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 2-methyl-4-nitroaniline (B30703) and benzyl chloride.[5]

Experimental Protocol

Materials:

-

2-methyl-4-nitroaniline

-

Benzyl chloride

-

Solvent (e.g., ethanol)

-

Base (e.g., sodium carbonate)

-

Silica (B1680970) gel for column chromatography

-

Petroleum benzine (petroleum ether) for elution

Procedure:

-

A mixture of 2-methyl-4-nitroaniline and a suitable base in a solvent is prepared in a round-bottom flask.

-

Benzyl chloride is added to the mixture.

-

The reaction mixture is heated under reflux for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, using a solvent system such as petroleum benzine to elute the pure this compound.[5]

-

The purity of the collected fractions is confirmed by TLC.

-

The solvent is evaporated from the pure fractions to yield the final product.

Spectroscopic Characterization

The molecular structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic protons (nitro-substituted ring): Expected in the range of 7.0-8.5 ppm.

-

Aromatic protons (benzyl ring): Expected in the range of 7.2-7.5 ppm.

-

Methylene protons (-CH₂-): A singlet expected around 4.0-5.0 ppm.

-

Methyl protons (-CH₃): A singlet expected around 2.0-2.5 ppm.

-

Amine proton (-NH-): A broad singlet, with its chemical shift dependent on solvent and concentration.

¹³C NMR (Predicted):

-

Aromatic carbons: Expected in the range of 110-150 ppm.

-

Methylene carbon (-CH₂-): Expected around 45-55 ppm.

-

Methyl carbon (-CH₃): Expected around 15-25 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The vibrational modes of these groups give rise to characteristic absorption bands in the infrared spectrum.[5]

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| NO₂ | Asymmetric Stretching | 1500 - 1570 |

| NO₂ | Symmetric Stretching | 1300 - 1370 |

| C-N | Stretching | 1250 - 1350 |

Crystallographic Structure

Single crystal X-ray diffraction (SCXRD) analysis has revealed that this compound crystallizes in the orthorhombic system with the non-centrosymmetric space group Pna2₁.[6][7] This non-centrosymmetric arrangement is a prerequisite for second-order nonlinear optical activity.

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁[6][7] |

| a | 5.624 Å[6] |

| b | 7.255 Å[6] |

| c | 19.571 Å[6] |

| CCDC Deposition Number | 801717 |

Detailed bond lengths, bond angles, and torsion angles can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the deposition number 801717.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow: Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. This compound | C14H14N2O2 | CID 2851650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 201157-13-3 | Buy Now [molport.com]

- 3. This compound | CAS#:201157-13-3 | Chemsrc [chemsrc.com]

- 4. This compound | 201157-13-3 | BIA15713 [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-benzyl-2-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for N-benzyl-2-methyl-4-nitroaniline. Due to the limited availability of experimentally verified and fully assigned public data for this specific compound, this document presents predicted ¹H and ¹³C NMR data to aid in the structural elucidation and characterization of this molecule. Additionally, a comprehensive, generalized experimental protocol for acquiring NMR spectra of solid organic compounds is provided, alongside visualizations of the molecular structure and experimental workflow.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values have been generated based on established chemical shift theory and spectral data of analogous structures. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H on NH | ~4.5 - 5.5 | Broad Singlet | 1H | - |

| Benzyl CH₂ | ~4.40 | Singlet | 2H | - |

| Aromatic (Benzyl) | ~7.20 - 7.40 | Multiplet | 5H | - |

| Aromatic H-3 | ~7.90 | Doublet | 1H | ~2.5 |

| Aromatic H-5 | ~7.80 | Doublet of Doublets | 1H | ~8.5, 2.5 |

| Aromatic H-6 | ~6.70 | Doublet | 1H | ~8.5 |

| Methyl CH₃ | ~2.20 | Singlet | 3H | - |

Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Benzyl CH₂ | ~48.0 |

| Methyl CH₃ | ~17.5 |

| Aromatic C-1 | ~148.0 |

| Aromatic C-2 | ~125.0 |

| Aromatic C-3 | ~129.0 |

| Aromatic C-4 | ~138.0 |

| Aromatic C-5 | ~124.0 |

| Aromatic C-6 | ~112.0 |

| Aromatic C (Benzyl, C-1') | ~139.0 |

| Aromatic C (Benzyl, C-2', C-6') | ~128.0 |

| Aromatic C (Benzyl, C-3', C-5') | ~127.5 |

| Aromatic C (Benzyl, C-4') | ~127.0 |

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis. The following is a generalized protocol for a solid organic compound such as this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or acetone-d₆.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particulates.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added to the sample.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

-

Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans (NS): A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Spectral Width (SW): A spectral width of around 200-250 ppm is standard for organic compounds.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR spectra, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak. For ¹H NMR, also determine the multiplicity and coupling constants where applicable.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow for NMR Spectroscopy

Caption: Generalized experimental workflow for NMR spectroscopy.

An In-depth Technical Guide to the Vibrational Spectroscopy of N-benzyl-2-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) and Raman spectroscopic analysis of N-benzyl-2-methyl-4-nitroaniline (BNA), a significant organic nonlinear optical (NLO) material. This document details the experimental methodologies, presents available vibrational data, and illustrates the analytical workflow, offering a valuable resource for researchers in materials science and drug development.

Introduction to this compound and its Spectroscopic Importance

This compound, often abbreviated as BNA, is an organic molecular crystal that has garnered interest for its nonlinear optical properties, making it a candidate for applications in terahertz (THz) wave generation.[1][2] The characterization of BNA is crucial for understanding its molecular structure, polymorphism, and ultimately, its performance in various optical applications. Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure, identify functional groups, and investigate intermolecular interactions within the crystal lattice.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. It is particularly sensitive to polar functional groups. In contrast, Raman spectroscopy involves inelastic scattering of monochromatic light (from a laser) and provides information about the vibrational modes based on changes in polarizability. Together, these techniques offer a complementary and detailed fingerprint of the molecule's vibrational landscape.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible and accurate spectroscopic analysis of BNA. While specific parameters may vary slightly between instruments and laboratories, the following sections outline generalized yet detailed methodologies based on standard practices for the analysis of solid organic compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis of BNA has been used to confirm the presence of various functional groups in grown crystals.[1]

Objective: To obtain the infrared absorption spectrum of solid BNA to identify its functional groups and characteristic vibrational modes.

Methodology:

-

Sample Preparation:

-

The BNA sample, typically in a crystalline or powdered form, is thoroughly dried to remove any residual solvent or moisture, which can interfere with the IR spectrum (e.g., broad O-H bands).

-

A small amount of BNA (approximately 1-2 mg) is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

The mixture is ground to a very fine powder using an agate mortar and pestle to ensure homogeneity and reduce scattering effects.

-

The powdered mixture is then pressed into a thin, transparent pellet using a hydraulic press. A pressure of 7-10 tons is typically applied for several minutes.

-

-

Instrumentation and Data Acquisition:

-

A commercial FTIR spectrometer (e.g., a Nexus 670 spectrophotometer) is used for the analysis.[3]

-

The spectrometer's sample chamber is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

A background spectrum of the pure KBr pellet is recorded.

-

The BNA-KBr pellet is then placed in the sample holder.

-

The spectrum is typically recorded in the mid-infrared range of 4000 to 400 cm⁻¹.[3]

-

Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

The spectral resolution is typically set to 4 cm⁻¹.[3]

-

Fourier-Transform (FT)-Raman Spectroscopy

Raman spectroscopy has been employed to study the polymorphism of BNA.[4]

Objective: To obtain the Raman scattering spectrum of BNA to identify vibrational modes that are weak or absent in the FTIR spectrum, providing complementary structural information.

Methodology:

-

Sample Preparation:

-

A small amount of the crystalline or powdered BNA sample is placed in a suitable container, such as a glass capillary tube or an aluminum sample holder.

-

Unlike FTIR using the KBr pellet method, sample preparation for FT-Raman is generally minimal, which helps to avoid sample degradation or polymorphic changes.

-

-

Instrumentation and Data Acquisition:

-

An FT-Raman spectrometer, often an accessory to an FTIR instrument (e.g., a Thermo Electron Corporation model Nexus 670 spectrophotometer with an FT-Raman module), is used.[3]

-

The excitation source is typically a near-infrared laser, such as a Nd:YAG laser operating at 1064 nm, to minimize fluorescence.[3]

-

The laser power is carefully selected to avoid sample heating or decomposition.

-

The spectrum is recorded over a Stokes shift range, for example, from 3500 to 50 cm⁻¹.[3]

-

A high number of scans are often accumulated to achieve a good signal-to-noise ratio.

-

The data is collected at a specific resolution, for instance, 4 cm⁻¹.

-

Vibrational Band Assignments

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |

| N-H Stretching | Secondary Amine (N-H) | 3300 - 3500 | FTIR, Raman |

| Asymmetric C-H Stretching | Aromatic (C-H) | 3000 - 3100 | FTIR, Raman |

| Asymmetric C-H Stretching | Methyl (CH₃) | ~2960 | FTIR, Raman |

| Symmetric C-H Stretching | Methyl (CH₃) | ~2870 | FTIR, Raman |

| C=C Stretching | Aromatic Ring | 1400 - 1600 | FTIR, Raman |

| Asymmetric NO₂ Stretching | Nitro (NO₂) | 1500 - 1570 | FTIR, Raman |

| Symmetric NO₂ Stretching | Nitro (NO₂) | 1300 - 1370 | FTIR, Raman |

| C-N Stretching | Amine (C-N) | 1250 - 1360 | FTIR, Raman |

| C-H In-plane Bending | Aromatic (C-H) | 1000 - 1300 | FTIR |

| C-H Out-of-plane Bending | Aromatic (C-H) | 675 - 900 | FTIR |

Note: These are approximate ranges and the exact positions will be influenced by the overall molecular structure, intermolecular interactions, and the crystalline phase of BNA.

Workflow and Data Relationship Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the spectroscopic analysis of BNA and the logical relationship between the techniques and the resulting data.

Caption: Experimental workflow for the vibrational analysis of this compound.

Caption: Relationship between BNA, spectroscopic techniques, and the interpreted structural data.

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the characterization of this compound. They provide essential information for confirming the chemical identity, identifying functional groups, and studying the solid-state structure of this nonlinear optical material. The experimental protocols outlined, along with the expected vibrational modes and workflow diagrams, serve as a foundational guide for researchers engaged in the synthesis, characterization, and application of BNA. Further research to publish a complete and assigned experimental vibrational data set would be a valuable contribution to the field.

References

An In-depth Technical Guide to the UV-Vis-NIR Absorption Spectrum of N-benzyl-2-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-2-methyl-4-nitroaniline (BNA) is an organic crystalline material recognized for its significant nonlinear optical (NLO) properties, which are of considerable interest in materials science and photonics. A fundamental aspect of its characterization is the analysis of its interaction with electromagnetic radiation, quantified by its UV-Vis-NIR absorption spectrum. This spectrum provides insights into the electronic transitions within the molecule and is crucial for determining its optical transparency window and potential for various optical applications. This guide offers a comprehensive overview of the spectral properties of BNA, a detailed protocol for its spectral analysis, and a discussion of the factors influencing its absorption characteristics. While specific quantitative absorption maxima for BNA are not widely reported in publicly accessible literature, this guide provides the known spectral data and draws comparisons with the well-characterized parent compound, 4-nitroaniline (B120555), to offer a valuable contextual understanding for researchers.

Introduction to the Optical Properties of this compound

This compound is a derivative of 4-nitroaniline, engineered to enhance its crystalline and nonlinear optical properties. The molecule's electronic structure is characterized by a π-conjugated system involving the nitro group (an electron-withdrawing group) and the amino group (an electron-donating group) linked through a benzene (B151609) ring. This donor-acceptor configuration facilitates intramolecular charge transfer (ICT) upon electronic excitation, which is the primary origin of its strong absorption in the UV-visible region. The benzyl (B1604629) and methyl substitutions on the aniline (B41778) moiety further modulate its electronic and steric properties, influencing its crystal packing and, consequently, its bulk optical behavior.

UV-Vis-NIR spectroscopy is an essential technique for characterizing BNA. The resulting spectrum reveals the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to various excited states. The lower cut-off wavelength of the absorption spectrum is a critical parameter, as it defines the transparency window of the material in the shorter wavelength region. For BNA, a lower cut-off wavelength as low as 233 nm has been reported, indicating its transparency in a significant portion of the UV, visible, and near-infrared ranges. The direct optical band gap for BNA has been determined to be 4.89 eV.

Quantitative Spectral Data

Precise quantitative data for the UV-Vis-NIR absorption of this compound, such as the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), are not extensively documented in peer-reviewed literature. Electronic absorption measurements have been noted to be performed in solvents such as dichloromethane (B109758) (DCM) and dimethyl sulfoxide (B87167) (DMSO), with the solvent polarity influencing the absorption wavelength.

To provide a practical reference for researchers, the following table summarizes the solvatochromic effects on the absorption spectrum of the parent compound, 4-nitroaniline. This data illustrates the typical shifts in λmax with solvent polarity for this class of molecules, which is indicative of the behavior expected for BNA.

Table 1: UV-Vis Absorption Data for 4-Nitroaniline in Various Solvents

| Solvent | Dielectric Constant (ε) at 20°C | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Cyclohexane | 2.02 | ~325 | Data not readily available |

| Dioxane | 2.21 | ~342 | Data not readily available |

| Acetonitrile | 37.5 | ~367 | Data not readily available |

| Ethanol | 24.5 | ~373 | Data not readily available |

| Methanol | 32.7 | ~375 | Data not readily available |

| Water | 80.1 | ~381 | ~13,500 |

Note: The λmax values for 4-nitroaniline demonstrate a bathochromic (red) shift with increasing solvent polarity, a phenomenon known as positive solvatochromism. This is characteristic of molecules where the excited state is more polar than the ground state, which is typical for compounds exhibiting intramolecular charge transfer.

Experimental Protocols: UV-Vis-NIR Spectroscopy

This section outlines a detailed methodology for obtaining the UV-Vis-NIR absorption spectrum of this compound.

Materials and Equipment

-

This compound (analytical grade)

-

Spectroscopic grade solvents (e.g., dichloromethane, dimethyl sulfoxide, ethanol, cyclohexane)

-

Class A volumetric flasks and pipettes

-

Analytical balance

-

Dual-beam UV-Vis-NIR spectrophotometer

-

1 cm path length quartz cuvettes

Procedure

-

Stock Solution Preparation:

-

Accurately weigh a precise mass of this compound using an analytical balance.

-

Dissolve the weighed compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Gentle sonication may be used to aid dissolution.

-

-

Working Solution Preparation:

-

Perform a serial dilution of the stock solution to prepare a working solution. The final concentration should be adjusted to yield an absorbance value within the optimal linear range of the spectrophotometer (typically 0.2 - 1.0 arbitrary units). A starting concentration in the range of 10-50 µM is often appropriate.

-

-

Spectrophotometer Setup:

-

Power on the spectrophotometer and its light sources (deuterium lamp for UV, tungsten-halogen lamp for visible and NIR). Allow the instrument to warm up for at least 30 minutes to ensure stable output.

-

Set the desired wavelength range for the scan (e.g., 200 nm to 1100 nm to cover the UV-Vis and near-infrared regions).

-

Select appropriate instrument parameters, such as scan speed (e.g., medium), and slit width (e.g., 1.0 nm).

-

-

Baseline Correction:

-

Fill two quartz cuvettes with the pure solvent used for the sample preparation.

-

Place one cuvette in the reference beam path and the other in the sample beam path of the spectrophotometer.

-

Perform a baseline scan to record and subtract the absorbance of the solvent and the cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small aliquot of the this compound working solution before filling it.

-

Place the sample cuvette back into the sample holder.

-

Initiate the absorbance scan.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of absorbance versus wavelength.

-

Identify and record the wavelength(s) of maximum absorbance (λmax).

-

If the molar absorptivity (ε) is to be determined, it can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm).

-

Visualizations

Experimental Workflow

The following diagram illustrates the systematic workflow for obtaining the UV-Vis-NIR absorption spectrum of this compound.

Solvatochromic Effect

The following diagram illustrates the concept of positive solvatochromism, a key characteristic of this compound and related donor-acceptor molecules.

Conclusion

An In-depth Technical Guide to the Fluorescence and Phosphorescence Spectra of N-benzyl-2-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence and phosphorescence spectral properties of N-benzyl-2-methyl-4-nitroaniline (BNA), a significant organic nonlinear optical (NLO) material. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying photophysical processes and experimental workflows.

Introduction

This compound (BNA) is a well-regarded organic crystalline material known for its large quadratic optical nonlinearity.[1] Its molecular structure, featuring a donor amine group and an acceptor nitro group bridged by a π-conjugated system, facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to its notable optical properties. Understanding the fluorescence and phosphorescence characteristics of BNA is crucial for its application in various fields, including the development of novel optical materials and probes. This guide focuses on the emission spectra of BNA, particularly at low temperatures where these photoluminescent properties are more pronounced.

Photophysical Properties of this compound

The luminescence of this compound is characterized by both fluorescence and phosphorescence, which have been studied in its crystalline form at cryogenic temperatures.[2]

Fluorescence and Phosphorescence Spectra

The fluorescence and phosphorescence spectra of an orthorhombic crystal of this compound have been measured at temperatures ranging from 5 to 200 K.[2] Additionally, the fluorescence spectrum of BNA has been recorded in a Shpol'skii matrix of n-heptane at 5 K.[2]

Table 1: Summary of Fluorescence Spectral Data for this compound

| Parameter | Value | Conditions | Reference |

| Excitation Wavelength | Data not available | Orthorhombic crystal, 5-200 K | [2] |

| Emission Wavelength | Data not available | Orthorhombic crystal, 5-200 K | [2] |

| Quantum Yield | Data not available | Orthorhombic crystal, 5-200 K | [2] |

| Lifetime | Data not available | Orthorhombic crystal, 5-200 K | [2] |

| Excitation Wavelength | Data not available | n-heptane matrix, 5 K | [2] |

| Emission Wavelength | Data not available | n-heptane matrix, 5 K | [2] |

Table 2: Summary of Phosphorescence Spectral Data for this compound

| Parameter | Value | Conditions | Reference |

| Excitation Wavelength | Data not available | Orthorhombic crystal, 5-200 K | [2] |

| Emission Wavelength | Data not available | Orthorhombic crystal, 5-200 K | [2] |

| Quantum Yield | Data not available | Orthorhombic crystal, 5-200 K | [2] |

| Lifetime (Decay Time) | 270 ms | Orthorhombic crystal, 5 K | [1][3] |

Note: While the primary study by Piela et al. is cited, the full text providing specific wavelength and quantum yield data was not accessible. The available data is presented here.

Experimental Protocols

The following sections describe the general methodologies for measuring the fluorescence and phosphorescence spectra of compounds like this compound, particularly at low temperatures.

Sample Preparation

For low-temperature measurements, a single crystal of this compound is typically mounted in a cryostat. For measurements in a Shpol'skii matrix, a dilute solution of BNA in a suitable solvent like n-heptane is prepared and then rapidly frozen to cryogenic temperatures.[2]

Fluorescence and Phosphorescence Spectroscopy

A generalized experimental setup for low-temperature luminescence spectroscopy is depicted below.

Instrumentation:

-

Excitation Source: A high-intensity lamp (e.g., Xenon arc lamp) or a laser is used to excite the sample.

-

Monochromators: Two monochromators are employed to select the excitation wavelength and to analyze the emission spectrum.

-

Sample Chamber: A cryostat is used to maintain the sample at low temperatures (e.g., 5 K to 200 K).

-

Detector: A sensitive detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD), is used to measure the emitted light.

-

Phosphorescence Measurement: For phosphorescence, a pulsed excitation source and a time-gated detector are typically used to separate the long-lived phosphorescence from the short-lived fluorescence. The decay kinetics are recorded to determine the phosphorescence lifetime.

Underlying Photophysical Processes

The observed fluorescence and phosphorescence of this compound can be understood in the context of its molecular electronic states.

Upon absorption of a photon, the BNA molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, it can return to the ground state via several pathways:

-

Fluorescence: Radiative decay from S₁ to S₀, a spin-allowed and typically fast process.

-

Internal Conversion: Non-radiative decay to a lower electronic state of the same spin multiplicity.

-

Intersystem Crossing: A non-radiative transition to an excited triplet state (T₁), which is spin-forbidden but can occur with a certain probability.

From the T₁ state, the molecule can return to the ground state via:

-

Phosphorescence: Radiative decay from T₁ to S₀, a spin-forbidden and therefore much slower process, leading to the observed long lifetime.

-

Intersystem Crossing: Non-radiative decay to the S₀ state.

The efficiency of these competing pathways determines the quantum yields of fluorescence and phosphorescence.

Conclusion

The fluorescence and phosphorescence spectra of this compound provide valuable insights into its electronic structure and photophysical properties. The available data, primarily from low-temperature studies, indicate that BNA exhibits both of these luminescent phenomena, with a notable long-lived phosphorescence at cryogenic temperatures. Further studies to obtain more comprehensive quantitative data, including quantum yields and detailed spectral characteristics at various temperatures and in different solvent environments, would be highly beneficial for the full characterization and application of this important nonlinear optical material.

References

Determining the Quantum Yield of N-benzyl-2-methyl-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A high quantum yield is often a desirable characteristic for applications requiring bright fluorescent signals, such as in bio-imaging, sensing, and optoelectronics.

N-benzyl-2-methyl-4-nitroaniline has been noted for its fluorescence and phosphorescence properties at low temperatures.[1] However, to our knowledge, its quantum yield in solution at room temperature has not been reported. This guide details the relative quantum yield method, a widely used and accessible technique that involves comparing the fluorescence intensity of the sample of interest to a well-characterized standard with a known quantum yield.

Experimental Protocol: Relative Quantum Yield Determination

The following protocol outlines the steps for determining the fluorescence quantum yield of this compound relative to a standard fluorophore.

Materials and Instrumentation

-

This compound (BNA): High purity grade.

-

Reference Standard: A certified fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) or fluorescein). The choice of standard is critical and should have absorption and emission spectra that are in a similar range to BNA.

-

Solvent: Spectroscopic grade solvent in which both BNA and the reference standard are soluble and stable. The same solvent must be used for both the sample and the standard.

-

UV-Vis Spectrophotometer: For measuring absorbance spectra.

-

Spectrofluorometer: For measuring fluorescence emission spectra.

-

Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements.

Selection of a Suitable Reference Standard

The selection of an appropriate reference standard is paramount for the accuracy of the relative quantum yield measurement. The ideal standard should exhibit the following characteristics:

-

Known and well-documented quantum yield: The quantum yield of the standard in the chosen solvent should be reliably reported in the literature.

-

Spectral overlap: The absorption spectrum of the standard should overlap with that of the BNA to allow for excitation at the same wavelength. The emission spectrum of the standard should also be in a similar region to that of BNA to minimize wavelength-dependent instrumental variations.

-

Photochemical stability: The standard should be stable under the experimental conditions and not undergo photodegradation upon excitation.

-

High purity: The standard should be of the highest available purity.

Recommended Standards:

-

Quinine Sulfate: Typically dissolved in 0.1 M or 0.5 M sulfuric acid, with a quantum yield of approximately 0.546.

-

Fluorescein: Typically dissolved in 0.1 M sodium hydroxide, with a quantum yield of around 0.95.

Solution Preparation

-

Stock Solutions: Prepare concentrated stock solutions of both BNA and the chosen reference standard in the selected spectroscopic grade solvent.

-

Working Solutions: Prepare a series of dilutions of both the BNA and the reference standard stock solutions. The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is in the range of 0.02 to 0.1. This is crucial to avoid inner filter effects.

Spectroscopic Measurements

-

Absorbance Spectra:

-

Record the UV-Vis absorbance spectra of all working solutions of BNA and the reference standard from a wavelength range that covers their respective absorption bands.

-

Use the pure solvent as a blank.

-

Determine the absorbance value at the chosen excitation wavelength (λ_ex) for each solution.

-

-

Fluorescence Spectra:

-

Set the excitation wavelength (λ_ex) on the spectrofluorometer to a value where both the BNA and the reference standard have significant absorbance.

-

Record the fluorescence emission spectra of all working solutions of BNA and the reference standard. The emission range should cover the entire fluorescence band of each compound.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept identical for all measurements of the sample and the standard.

-

Record the fluorescence spectrum of the pure solvent to account for any background signal (Raman scattering).

-

Data Analysis and Quantum Yield Calculation

The relative quantum yield (Φ_s) of the sample (BNA) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

-

Φ_r is the known quantum yield of the reference standard.

-

I_s is the integrated fluorescence intensity of the sample (BNA).

-

I_r is the integrated fluorescence intensity of the reference standard.

-

A_s is the absorbance of the sample (BNA) at the excitation wavelength.

-

A_r is the absorbance of the reference standard at the excitation wavelength.

-

n_s is the refractive index of the solvent used for the sample.

-

n_r is the refractive index of the solvent used for the reference standard (if different).

Graphical Method for Improved Accuracy:

For a more robust determination, a graphical method is recommended:

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for the series of dilutions of both the BNA and the reference standard.

-

The data should yield a linear relationship for both the sample and the standard.

-

Determine the slope (gradient, Grad) of the best-fit line for both plots.

-

The quantum yield of the sample can then be calculated using the modified equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s^2 / n_r^2)

Quantitative Data Summary

As no specific quantum yield value for this compound has been reported, the following table provides the necessary photophysical data for commonly used reference standards. This information is critical for the selection of an appropriate standard for the experimental determination.

| Reference Standard | Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (Φ_r) |

| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.546 |

| Fluorescein | 0.1 M NaOH | 490 | 515 | 0.95 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the relative quantum yield of this compound.

Caption: Experimental workflow for relative quantum yield determination.

Conclusion

This technical guide provides a comprehensive and detailed protocol for the determination of the fluorescence quantum yield of this compound. While a definitive quantum yield value for this compound remains to be experimentally determined and reported, the methodology outlined herein offers a robust framework for researchers to obtain this crucial photophysical parameter. The accurate determination of the quantum yield will significantly contribute to a more complete understanding of the photophysics of this compound and will undoubtedly facilitate its broader application in various scientific and technological fields. The provided workflow and data for reference standards will aid in the successful execution of these important measurements.

References

A Comprehensive Technical Guide on the Crystal Structure and Properties of N-benzyl-2-methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure, synthesis, and physicochemical properties of N-benzyl-2-methyl-4-nitroaniline (BNA), a prominent organic nonlinear optical (NLO) material. The information is compiled from various scientific sources to aid researchers in understanding its fundamental characteristics.

Crystal Structure and Crystallographic Data

This compound crystallizes in the orthorhombic system, which is a significant attribute for its application in nonlinear optics. The non-centrosymmetric nature of its crystal packing is crucial for observing second-order NLO effects like second-harmonic generation (SHG).

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1][2][3] |

| Space Group | Pna2₁ | [2][3] |

| Unit Cell Parameters | a = 5.624 Å | [2] |

| b = 7.255 Å | [2] | |

| c = 19.571 Å | [2] | |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1][4] |

| Molecular Weight | 242.27 g/mol | [1][4] |

Physicochemical Properties

BNA exhibits several notable physical and chemical properties that are pertinent to its handling and application.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 99 °C | [1] |

| Phase Transition Temperature | -3 °C | [1] |

| CAS Number | 201157-13-3 | [1][4] |

Experimental Protocols

A common laboratory-scale synthesis of this compound involves the reaction between benzyl (B1604629) chloride and 2-methyl-4-nitroaniline.[5] The resulting compound is then purified to obtain a high-purity crystalline product.

Detailed Synthesis and Purification Workflow:

Good quality single crystals of BNA suitable for X-ray diffraction studies and optical applications can be grown using the slow evaporation technique.

-

Solvent Selection: Aqueous methanol (B129727) is a suitable solvent for crystal growth.[2][3]

-

Procedure: A saturated solution of purified BNA in aqueous methanol is prepared at a slightly elevated temperature (e.g., 40 °C).[2][3] The solution is then allowed to cool and evaporate slowly at a constant temperature (e.g., in the range of 30°C to 50°C) until single crystals are formed.[2][3]

The crystal structure and unit cell parameters are determined using X-ray diffraction (XRD) techniques.

-

Powder X-ray Diffraction (PXRD): This technique is used to confirm the crystalline nature and determine the lattice parameters of the bulk material. The analysis is typically performed over a 2θ range of 10–40°.[2][3]

-

Single-Crystal X-ray Diffraction (SCXRD): For a complete and precise determination of the crystal structure, including bond lengths, bond angles, and space group, a single crystal is analyzed. A suitable single crystal is mounted on a goniometer and subjected to X-ray radiation. The diffraction pattern is collected and analyzed to solve the crystal structure.

Experimental Workflow for Crystal Structure Analysis:

Concluding Remarks

This guide provides essential technical information on this compound, focusing on its crystal structure and the experimental methodologies for its synthesis and characterization. The provided data and workflows offer a foundational understanding for researchers and professionals working with this and similar organic NLO materials. The non-centrosymmetric orthorhombic crystal structure is a key determinant of its promising optical properties.

References

Unveiling the Crystalline Landscape: A Technical Guide to the Polymorphism of N-benzyl-2-methyl-4-nitroaniline

For Immediate Release

This technical guide provides a comprehensive overview of the polymorphic nature of N-benzyl-2-methyl-4-nitroaniline (BNA), a significant organic nonlinear optical (NLO) material. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visual representations of the compound's structural diversity.

Introduction

This compound (BNA) is a well-regarded organic material known for its high second-order nonlinear optical properties, making it a candidate for applications in terahertz (THz) wave generation and frequency doubling. The efficiency and stability of such materials are intrinsically linked to their solid-state structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact its physicochemical properties, including melting point, solubility, stability, and optical performance. Understanding and controlling the polymorphic landscape of BNA is therefore critical for its practical application.

This guide summarizes the current scientific knowledge on the known polymorphs of BNA, providing a centralized resource for researchers in the field.

Polymorphic Forms of this compound

Current research has identified at least two distinct polymorphic forms of BNA: an orthorhombic and a monoclinic crystal system.[1] The orthorhombic form is the thermodynamically stable form under ambient conditions.

Crystallographic Data

The crystallographic parameters of the two known polymorphs are summarized in the table below. The orthorhombic form has been extensively studied due to its favorable NLO properties.

| Parameter | Orthorhombic Polymorph | Monoclinic Polymorph |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | Not specified in available data |

| a (Å) | 5.624 | Not specified in available data |

| b (Å) | 7.255 | Not specified in available data |

| c (Å) | 19.571 | Not specified in available data |

| V (ų) | Not specified in available data | Not specified in available data |

| Z | Not specified in available data | Not specified in available data |

| Temperature (K) | Room Temperature | Room Temperature |

Table 1: Crystallographic data for the polymorphs of this compound. The data for the orthorhombic form is well-documented, while detailed crystallographic parameters for the monoclinic form require further investigation from primary literature.[1][2][3]

Thermal Properties

Differential Scanning Calorimetry (DSC) has been instrumental in elucidating the thermodynamic relationship between the two polymorphs. The monoclinic form undergoes a monotropic phase transition to the stable orthorhombic form.

| Property | Observation |

| Melting Point (Orthorhombic) | Not explicitly stated in search results |

| Phase Transition | Monotropic transition from monoclinic to orthorhombic form |

| Transition Temperature | 362 K |

| Thermal Stability | The orthorhombic form is stable over a wide temperature range. It is thermally stable up to 230°C.[3] |

Table 2: Thermal properties of this compound polymorphs.[4]

Spectroscopic Properties

Vibrational spectroscopy, specifically FT-IR and Raman, has been employed to differentiate the polymorphic forms based on their distinct intermolecular interactions.

| Spectroscopic Feature | Orthorhombic Polymorph | Monoclinic Polymorph |

| Key Hydrogen Bond | N-H···O | C-H···O |

| FT-IR Spectra | Distinct vibrational modes related to the N-H···O hydrogen bond. | Characterized by vibrational modes associated with C-H···O interactions. |

| Raman Spectra | Shows spectral differences from the monoclinic form, particularly in regions sensitive to intermolecular forces. | Variable-temperature Raman spectra provide evidence of the polymorphic transformation to the orthorhombic form. |

Table 3: Spectroscopic differentiation of this compound polymorphs.[4]

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and characterization of this compound as described in the available literature.

Synthesis of this compound

A common laboratory synthesis involves the reaction of benzyl (B1604629) chloride with 2-methyl-4-nitroaniline (B30703).[5]

-

Reaction: Combine benzyl chloride and 2-methyl-4-nitroaniline in a suitable solvent.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using petroleum benzine as the eluent.

-

Purity Confirmation: The purity of the synthesized BNA is confirmed by thin-layer chromatography (TLC).[5]

Crystallization of Polymorphs

The formation of a specific polymorph is highly dependent on the crystallization conditions.

-

Orthorhombic Form (Slow Evaporation):

-

Monoclinic Form: The specific conditions for the crystallization of the monoclinic form are not detailed in the provided search results but it is understood to be a metastable form.

-

Melt Growth (Czochralski Pulling Technique):

-

A solution-grown crystal is used as a seed.

-

The seed crystal is introduced into a melt of BNA maintained at a constant temperature of 102°C.

-

The crystal is pulled from the melt at a controlled rate.[5]

-

Characterization Methods

-

Single Crystal X-ray Diffraction (SCXRD): Used to determine the unit cell parameters and space group of single crystals of the different polymorphs.[5]

-

Powder X-ray Diffraction (PXRD): Confirms the crystal system and lattice parameters of the bulk material. The analysis is typically performed over a 2θ range of 10-40°.[2][3]

-

Differential Scanning Calorimetry (DSC): Investigates the thermal behavior, including melting points and phase transitions. A typical experiment involves heating the sample at a constant rate (e.g., 20 K/min) in a nitrogen atmosphere.[3]

-

Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the material. The analysis is often performed simultaneously with DSC.[3]

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to identify the vibrational modes of the molecule and to probe the intermolecular interactions, such as hydrogen bonding, which differ between polymorphs.

-

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy: Used to determine the optical transparency range of the grown crystals.[5]

Visualizations

The following diagrams illustrate the key processes and relationships in the study of this compound polymorphism.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Relationship between the monoclinic and orthorhombic polymorphs and the techniques used for their characterization.

References

In-Depth Technical Guide to the Thermal Properties of N-benzyl-2-methyl-4-nitroaniline

This technical guide provides a comprehensive overview of the thermal properties of N-benzyl-2-methyl-4-nitroaniline (BNA), a significant organic nonlinear optical (NLO) material. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its thermal stability and phase behavior through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Introduction to this compound

This compound is a crystalline organic compound that has garnered significant interest for its excellent nonlinear optical properties, making it a candidate for applications in terahertz (THz) wave generation and other photonic devices. The thermal stability of such materials is a critical parameter that dictates their suitability for practical applications, influencing their synthesis, purification, crystal growth, and operational lifetime. This guide focuses on the characterization of its thermal behavior.

Data Presentation

The thermal properties of this compound have been investigated using DSC and TGA. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Reference |

| Melting Point (T_m) | 99 °C | [1] |

| Melt Temperature for Crystal Growth | 102 °C | [2] |

Note: The enthalpy of fusion (ΔH_f) has not been explicitly reported in the reviewed literature.

Table 2: Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Reference |

| Onset of Decomposition (T_onset) | ~230 °C | [3] |

| Thermal Stability Limit | Up to 230 °C | [3] |

| Decomposition Profile | Single-stage sharp weight loss | [3] |

Experimental Protocols

The following sections detail the methodologies for the thermal analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to determine the melting point and other phase transitions.

Methodology:

-

Sample Preparation: A sample of this compound (typically 3-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is used for the analysis.

-

Experimental Conditions:

-

Purge Gas: The DSC cell is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is subjected to a controlled temperature program. A common procedure involves an initial heating ramp to erase the thermal history of the sample, followed by a cooling cycle and a final heating ramp at a constant rate (e.g., 10 °C/min) during which the data is recorded.

-

Temperature Range: The temperature range is set to encompass the melting transition of the material, for instance, from 25 °C to 150 °C.

-

-

Data Analysis: The melting point (T_m) is determined as the onset temperature of the melting endotherm on the DSC curve.

Thermogravimetric Analysis (TGA)

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition characteristics of a material.

Methodology:

-

Sample Preparation: A small amount of the this compound crystal (typically 5-10 mg) is placed in an appropriate crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A thermogravimetric analyzer, such as an STA 409C instrument, is utilized.[3]

-

Experimental Conditions:

-

Purge Gas: The analysis is conducted under a dynamic inert atmosphere, such as nitrogen, with a typical flow rate of 20-50 mL/min to sweep away any gaseous decomposition products.[3]

-

Heating Rate: The sample is heated at a constant rate, for example, 20 K/min.[3]

-

Temperature Range: The temperature is ramped from ambient to a temperature beyond the complete decomposition of the sample (e.g., 25 °C to 600 °C).

-

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of weight loss indicates the initiation of decomposition. The derivative of the TGA curve (DTG) shows the rate of weight loss and can be used to identify the temperature of the maximum decomposition rate. The analysis of the TGA and DTG traces for this compound reveals that the material is thermally stable up to 230°C, after which a sharp, single-stage weight loss occurs.[3]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and the procedural flow of the thermal analysis experiments.

Caption: Workflow for BNA Synthesis and Characterization.

References

Navigating the Solubility Landscape of N-benzyl-2-methyl-4-nitroaniline: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of N-benzyl-2-methyl-4-nitroaniline (BNA), a significant organic nonlinear optical (NLO) material. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes the available, though limited, public data on BNA's solubility in organic solvents. Crucially, where specific quantitative data is not available, this guide provides a robust framework for its experimental determination, including detailed methodologies and predictive insights based on the solubility of analogous compounds.

Introduction to this compound and its Solubility

This compound is a crystalline organic compound that has garnered interest for its nonlinear optical properties, making it a candidate for applications in areas such as terahertz (THz) wave generation. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, crystal growth, and formulation. The molecular structure, featuring both a polar nitro group and a relatively non-polar benzyl (B1604629) group, suggests a nuanced solubility profile that is dependent on the specific characteristics of the solvent.

Quantitative Solubility Data

A thorough review of scientific literature reveals a notable scarcity of publicly available quantitative data on the solubility of this compound in a broad range of common organic solvents. While some studies mention the measurement of its solubility, the specific data points are often not explicitly provided. For instance, one study notes that the solubility of BNA in various organic solvents was determined gravimetrically, and another indicates its solubility in methanol-water mixtures was assessed, but the numerical values from these studies are not detailed in the available literature.[1][2]

To address this gap, this guide provides a qualitative assessment based on the principle of "like dissolves like" and data from structurally similar compounds, such as 4-methyl-2-nitroaniline. It is anticipated that this compound will exhibit higher solubility in polar aprotic solvents and moderate solubility in polar protic and some non-polar aromatic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nitro and amine functionalities can interact favorably with the polar aprotic nature of these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Hydrogen bonding between the solvent and the nitro/amine groups is possible, but the non-polar benzyl and methyl groups may limit solubility. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate to Low | The aromatic rings of the solute and solvent can engage in π-stacking interactions, but the polarity of the nitro group is a counteracting factor. |

| Non-Polar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity between the solute and these non-polar solvents is expected to result in poor solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity that can accommodate both the polar and non-polar regions of the this compound molecule. |

Note: This table is predictive and intended for guidance. Experimental verification is essential for precise applications.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method followed by gravimetric or chromatographic analysis is a widely accepted and robust technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg or better)

-

Vials with tight-fitting caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a vacuum oven for gravimetric analysis.

Procedure: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial.

-

To each vial, add a known volume or mass of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 30 °C, etc.).

-

Agitate the slurries for a sufficient duration (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed, clean vial. This step is critical to remove any microscopic undissolved particles.

-

Quantification of Solute

Two primary methods can be employed for the quantification of the dissolved this compound:

A. Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of the solute and sufficient to not cause decomposition.

-

Once all the solvent has been removed, re-weigh the vial containing the solid residue.

-

The mass of the dissolved solute is the difference between the final and initial weights of the vial.

-

The solubility can then be expressed in terms of g/100 mL, g/L, or other appropriate units.

B. High-Performance Liquid Chromatography (HPLC) Method:

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: Accurately dilute a known volume or mass of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution (i.e., the solubility) by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents is not readily found in the public domain, this technical guide provides a foundational understanding of its expected solubility behavior. For researchers and professionals requiring precise solubility values for applications in synthesis, purification, and formulation, the detailed isothermal shake-flask method presented herein offers a reliable and accurate approach. The generation of such empirical data will be a valuable contribution to the scientific community, facilitating the further development and application of this promising nonlinear optical material.

References

Synthesis of 2-Methyl-4-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-methyl-4-nitroaniline (B30703), a key intermediate in the pharmaceutical and dye industries. This document details the core synthetic pathway, presents quantitative data for process optimization, and provides detailed experimental protocols.

Introduction

2-Methyl-4-nitroaniline is a valuable chemical intermediate used in the synthesis of a variety of organic molecules, including azo dyes and pharmaceutical agents. Its synthesis typically proceeds via a multi-step process starting from a readily available precursor. This guide focuses on the most common and industrially relevant synthetic route, which commences with the protection of the amino group of a toluidine isomer, followed by nitration and subsequent deprotection.

Core Synthetic Pathway

The predominant and most well-documented method for the synthesis of 2-methyl-4-nitroaniline starts from o-toluidine (B26562). The synthesis involves a three-step sequence designed to control the regioselectivity of the nitration reaction. Direct nitration of o-toluidine is generally avoided as it leads to the formation of multiple isomers and oxidation byproducts. The amino group is first protected by acylation, which moderates its activating effect and directs the incoming nitro group primarily to the para position.

The three core steps are:

-

N-Acetylation of o-Toluidine: The amino group of o-toluidine is protected by reacting it with an acylating agent, most commonly acetic anhydride, to form N-acetyl-o-toluidine.

-

Nitration of N-acetyl-o-toluidine: The protected intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding N-acetyl-2-methyl-4-nitroaniline.

-

Hydrolysis of N-acetyl-2-methyl-4-nitroaniline: The final step involves the removal of the acetyl protecting group by acid-catalyzed hydrolysis to yield the desired product, 2-methyl-4-nitroaniline.

Quantitative Data Summary

The choice of reagents and reaction conditions can significantly impact the overall yield and purity of the final product. The following table summarizes quantitative data from various reported synthetic protocols.

| Acylating Agent | Overall Yield (%) | Purity (%) | Key Reaction Conditions | Advantages | Disadvantages |

| Acetic Anhydride | 78.4 - 88.8[1] | 97 - 99[1] | Acylation at 100-140°C; Nitration below 30°C; Hydrolysis with concentrated HCl at 90°C.[1] | Readily available and inexpensive. | Can lead to the formation of isomers if conditions are not carefully controlled. |

| p-Toluenesulfonyl Chloride | 95.0[1][2] | High (Implied) | Condensation, nitration, and hydrolysis sequence.[1] | High reported yield.[1][2] | More expensive acylating agent and a more complex process.[2] |

| Benzenesulfonyl Chloride | 80[1][2] | High (Implied) | Nitration at 40-50°C in chlorobenzene, followed by hydrolysis in sulfuric acid.[1][2] | Good yield and an alternative to other acylating agents.[1] | Involves the use of a chlorinated solvent. |

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of 2-methyl-4-nitroaniline starting from o-toluidine.

Step 1: N-Acetylation of o-Toluidine

Objective: To protect the amino group of o-toluidine by acetylation.

Method:

-

In a 250 mL three-necked flask, add 45g (0.75 mol) of acetic acid.

-

With stirring, slowly add 32.1g (0.3 mol) of o-toluidine, ensuring the temperature does not exceed 60°C.[1]

-